molecular formula C16H17ClN4O2S B12712247 Acetamide, 2-((5'-acetyl-3'-cyano-1',4'-dihydro-6'-methyl(3,4'-bipyridin)-2'-yl)thio)-, monohydrochloride CAS No. 117491-13-1

Acetamide, 2-((5'-acetyl-3'-cyano-1',4'-dihydro-6'-methyl(3,4'-bipyridin)-2'-yl)thio)-, monohydrochloride

Cat. No.: B12712247
CAS No.: 117491-13-1
M. Wt: 364.9 g/mol
InChI Key: YVAVMFKZVQWEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique bipyridine structure, which is often associated with various biological and chemical activities. The presence of multiple functional groups such as acetyl, cyano, and thio groups makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations including:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of functional groups: The acetyl, cyano, and thio groups are introduced through specific reactions such as acetylation, cyanation, and thiolation.

    Formation of the acetamide: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

    Hydrochloride formation: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.

    Substitution: The thio group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different functional groups.

    Bipyridine derivatives: Compounds with the bipyridine core but different substituents.

Uniqueness

“Acetamide, 2-((5’-acetyl-3’-cyano-1’,4’-dihydro-6’-methyl(3,4’-bipyridin)-2’-yl)thio)-, monohydrochloride” is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. The presence of the bipyridine core and the specific arrangement of functional groups contribute to its distinct properties and applications.

Properties

CAS No.

117491-13-1

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide;hydrochloride

InChI

InChI=1S/C16H16N4O2S.ClH/c1-9-14(10(2)21)15(11-4-3-5-19-7-11)12(6-17)16(20-9)23-8-13(18)22;/h3-5,7,15,20H,8H2,1-2H3,(H2,18,22);1H

InChI Key

YVAVMFKZVQWEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CN=CC=C2)C(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.